molecular formula C8H9N3O2S B1406295 3-(3-Nitropyridin-2-yl)thiazolidine CAS No. 1707581-28-9

3-(3-Nitropyridin-2-yl)thiazolidine

Cat. No.: B1406295
CAS No.: 1707581-28-9
M. Wt: 211.24 g/mol
InChI Key: OWLVRYNACRUOIE-UHFFFAOYSA-N
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Description

3-(3-Nitropyridin-2-yl)thiazolidine is a chemical compound of high interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. It features a thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, which is a privileged scaffold in pharmaceutical research . This core structure is known to be present in a wide array of bioactive molecules and is frequently investigated for its potential to interact with various biological targets . The nitropyridinyl moiety attached to the thiazolidine ring can enhance the molecule's ability to participate in key molecular interactions, making it a valuable building block for constructing more complex target molecules. Researchers utilize this and related thiazolidine derivatives in the design and synthesis of compounds for screening against numerous therapeutic areas . These may include antimicrobial , anticancer , antidiabetic , anti-inflammatory , and antitubercular agents , among others. The biological activity of thiazolidine derivatives is highly dependent on the specific substitutions on the core ring, and the nitro group on the pyridine ring offers a handle for further chemical modifications to explore structure-activity relationships (SAR) . The compound is intended for research purposes only, specifically for use in laboratory settings to develop novel chemical entities and probe biological mechanisms. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Researchers can employ this compound in various synthetic strategies, including multicomponent reactions and other modern methodologies, to generate libraries of derivatives for biological evaluation . Handling should be performed by qualified professionals in a controlled laboratory environment with appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-2-1-3-9-8(7)10-4-5-14-6-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVRYNACRUOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 3 Nitropyridin 2 Yl Thiazolidine

Strategic Synthesis and Derivatization of Precursor Compounds

The successful synthesis of the target compound, 3-(3-Nitropyridin-2-yl)thiazolidine, is contingent upon the efficient preparation of its two primary structural components: the substituted nitropyridine ring and the thiazolidine (B150603) moiety.

Preparation of Substituted 2-Halopyridine Precursors (e.g., 2-Chloro-3-nitropyridine)

2-Chloro-3-nitropyridine (B167233) is a critical intermediate, serving as the electrophilic partner in the key bond-forming step. Its synthesis can be achieved through several established routes, each with distinct advantages. A common method involves the nitration of 2-hydroxypyridine, followed by chlorination. guidechem.com Specifically, the nitration of pyridin-2-ol with a mixture of sulfuric and nitric acid yields 3-nitropyridin-2-ol, which is then converted to 2-chloro-3-nitropyridine using a chlorinating agent like thionyl chloride in the presence of N,N-dimethylformamide. guidechem.com

Alternative approaches include the reaction of pyridine (B92270) with chlorine and nitric acid directly. chembk.com Another patented method describes the use of triphosgene (B27547) on N-alkyl-3-nitro-2-pyridone, followed by processing with an alkali lye and wet distillation to obtain the desired product. google.com Furthermore, the nitration of 2,6-dichloropyridine (B45657) with concentrated sulfuric and nitric acid also serves as a viable pathway to produce a di-chlorinated nitropyridine precursor. google.com The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Table 1: Comparison of Synthetic Methods for 2-Chloro-3-nitropyridine

Starting MaterialKey ReagentsDescriptionReference
Pyridin-2-ol1. H₂SO₄, HNO₃ 2. SOCl₂, DMFA two-step process involving nitration of the pyridine ring followed by halogenation of the hydroxyl group. guidechem.com
N-alkyl-3-nitro-2-pyridoneTriphosgene, Alkali lyeInvolves reaction with triphosgene followed by an alkaline workup and distillation. google.com
PyridineCl₂, HNO₃A direct method involving simultaneous chlorination and nitration of the pyridine ring. chembk.com
2,6-DichloropyridineH₂SO₄, HNO₃Nitration of a pre-halogenated pyridine, yielding 2,6-dichloro-3-nitropyridine. google.com

Synthesis of Thiol-Containing Amino Acid Derivatives or Related Thiazolidine Ring Building Blocks

The thiazolidine ring, the nucleophilic component, can be constructed from various starting materials. A classic and widely used method is the condensation reaction between an amino acid containing a thiol group, such as L-cysteine, and an aldehyde or ketone. ekb.eg For instance, reacting L-cysteine with a substituted benzaldehyde (B42025) in refluxing ethanol (B145695) can produce substituted phenyl thiazolidine-4-carboxylic acid derivatives. ekb.eg

In cases where the thiazolidine-4-one scaffold is desired, a common route is the cyclocondensation of an amine, a carbonyl compound, and a mercapto-acid like thioglycolic acid in a three-component reaction. ekb.egnih.gov A simpler thiazolidine ring, thiazolidine-2-thione, can be prepared from the reaction of aminoethanol with carbon disulfide in the presence of a base. nih.gov Another fundamental approach involves the reaction of thiourea (B124793) with α-chloroacetic acid, which cyclizes to form 2-iminothiazolidin-4-one, a versatile precursor for further derivatization. researchgate.netnih.gov These methods provide a toolbox for creating the necessary thiazolidine building block, which can then be coupled with the nitropyridine precursor.

Cycloaddition and Nucleophilic Substitution Strategies for Core Structure Formation

The union of the two precursor fragments into the final this compound structure is typically achieved through a powerful and predictable reaction mechanism.

Mechanistic Pathways of N-Alkylation and Subsequent Intramolecular Cyclization

The formation of the core structure proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the secondary amine nitrogen of the pre-formed thiazolidine ring acts as the nucleophile. It attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-3-nitropyridine ring. guidechem.comguidechem.com The electron-withdrawing nitro group at the C-3 position is crucial, as it activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). The chloride ion is subsequently expelled as the leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the final product. This direct N-arylation is an efficient method for coupling the two heterocyclic systems.

The term "intramolecular cyclization" more accurately pertains to the synthesis of the thiazolidine ring precursor itself, as described in section 2.1.2. For example, in the three-component synthesis of thiazolidin-4-ones, the reaction often begins with the formation of an imine from an amine and an aldehyde. nih.gov The thiol group of the mercaptoacetic acid then attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the carboxylic acid carbonyl group, eliminating a molecule of water to close the ring. ekb.egnih.gov

Exploration of Alternative Ring Closure Methodologies for the Thiazolidine Moiety

Beyond the classical condensation methods, several innovative strategies for constructing the thiazolidine ring have been developed. These alternative methodologies can offer improved yields, stereoselectivity, or milder reaction conditions.

One such strategy is the domino ring-opening cyclization. nih.gov This involves reacting enantiopure aziridines with isothiocyanates in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening of the aziridine (B145994) followed by an intramolecular 5-exo-dig cyclization to furnish 2-iminothiazolidine derivatives with high yields and excellent stereospecificity. nih.gov

Another widely used alternative is the cyclocondensation of Schiff bases (or hydrazones) with thiol-containing compounds like thioglycolic acid or thiolactic acid. ekb.egchemmethod.com This two-step, one-pot approach is highly versatile for creating a variety of substituted thiazolidin-4-ones. Furthermore, the use of modern synthetic techniques such as microwave irradiation and ultrasound assistance has been shown to accelerate these reactions, often leading to higher yields in significantly shorter reaction times. ekb.egnih.govnih.gov The choice of catalyst, ranging from simple zinc chloride to more complex nano-CdZr₄(PO₄)₆ particles, can also be tailored to optimize the ring closure. nih.govchemmethod.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves a systematic evaluation of various reaction parameters for both the precursor synthesis and the final coupling step. Research on the synthesis of related thiazolidine-4-one derivatives has shown that a comprehensive approach to optimization is crucial for maximizing product yield and purity. revmedchir.ro

Key parameters that can be varied include the molar ratio of reactants, choice of solvent, reaction temperature, and duration. For instance, in the cyclization reaction to form a thiazolidine-4-one ring, using a significant excess of thioglycolic acid (up to 20 equivalents) with freshly distilled toluene (B28343) as the solvent and refluxing at 120 °C for 18 hours were found to be optimal conditions in one study. revmedchir.ro The temperature and reaction time were identified as having a pivotal role in achieving increased yields. revmedchir.ro For the SNAr coupling step, the choice of a high-boiling point solvent like ethylene (B1197577) glycol has been shown to facilitate the reaction between 2-chloro-3-nitropyridine and amine nucleophiles, leading to excellent yields of 90-94%. guidechem.com

The use of catalysts is another critical factor. While the SNAr reaction may proceed thermally, the thiazolidine ring formation can be significantly enhanced by catalysts such as zinc chloride or by employing green chemistry techniques like solvent-free reactions catalyzed by ammonium (B1175870) persulfate. nih.govrevmedchir.ro A systematic approach, often employing Design of Experiments (DoE), can efficiently identify the ideal combination of these parameters for any specific synthetic target.

Table 2: Parameters for Optimization in Thiazolidine Synthesis

ParameterVariablesPotential ImpactReference
Molar RatioVarying stoichiometry of nucleophile vs. electrophile (e.g., 1:1 to 1:25)Can drive the reaction to completion and minimize side products. revmedchir.ro
SolventToluene, Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol, Ethylene GlycolAffects solubility, reaction rate, and temperature range. guidechem.comrevmedchir.ro
TemperatureRoom temperature to reflux (e.g., 20°C to 180°C)Crucial for overcoming activation energy; higher temperatures can increase rate but may lead to decomposition. revmedchir.ro
Reaction Time30 minutes to 62 hoursEnsures reaction completion; prolonged times can lead to side reactions. revmedchir.ro
CatalystZinc chloride, Piperidine, Ammonium persulfate (APS), Nano-particlesCan lower the activation energy, increase reaction rate, and improve selectivity. nih.govchemmethod.comrevmedchir.ro
MethodConventional heating, Microwave irradiation, Ultrasound assistanceAlternative energy sources can dramatically reduce reaction times and improve yields. nih.govnih.gov

Compound List

Evaluation of Solvent Systems and Catalytic Systems in Synthetic Efficiency

The efficiency of synthesizing thiazolidine derivatives is profoundly influenced by the choice of solvent and catalyst. Research has shown that in some cases, solvent-free conditions can lead to higher yields. For instance, the synthesis of 2-iminothiazolidines from aziridine and aroyl isothiocyanates at room temperature without a solvent or catalyst resulted in good yields, which were comparatively lower when a solvent was used. nih.gov Similarly, the synthesis of 1,3-thiazolidin-4-ones using ammonium persulfate as a catalyst was most effective under solvent-free conditions at 90°C. nih.gov

In contrast, other syntheses benefit from specific solvent systems. For the formation of certain thiazolidin-4-ones, various solvents like isopropanol, methanol, acetic acid, toluene, ethanol, and DMF have been studied, with the choice impacting the reaction's success. nih.gov The synthesis of thiazolidine-2-imines saw a decrease in yield when toluene was introduced as a solvent in the second step of a one-pot reaction. nih.gov

A variety of catalysts have been employed to improve the synthesis of thiazolidines. Eco-friendly and recyclable catalysts like [Et3NH][HSO4] have been used in one-pot, three-component syntheses to afford high yields and purity. nih.gov Other catalytic systems include β-cyclodextrin-SO3H, magnetized nano Fe3O4-SiO2@Glu-Cu(II), and copper-based catalysts like CuCl2. nih.govnih.gov In some instances, the catalyst also acts as the reaction medium, eliminating the need for an additional solvent. nih.gov

The following table summarizes the impact of different solvent and catalytic systems on the synthesis of various thiazolidine derivatives, providing insights that could be applicable to the synthesis of this compound.

DerivativeSolvent SystemCatalytic SystemYield (%)Reference
Thiazolidine derivativesSolvent-free[Et3NH][HSO4]92-98 nih.gov
2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-onesIsopropanol, methanol, acetic acid, toluene, ethanol, DMFβ-cyclodextrin-SO3HNot specified nih.gov
2-iminothiazolidinesSolvent-freeNoneGood nih.gov
1,3-thiazolidin-4-oneSolvent-freeAmmonium persulfate (10 mol%)84 nih.gov
Thiazolidin-2-iminesToluene (in second step)CuCl227 nih.gov
Thiazolidin-2-iminesNo additional solventCuCl242 nih.gov

Impact of Temperature, Pressure, and Reaction Time on Product Yield and Purity

Temperature, pressure, and reaction time are critical parameters that significantly affect the yield and purity of the final product in the synthesis of thiazolidine compounds. For example, in a copper-catalyzed one-pot synthesis of thiazolidin-2-imines, increasing the temperature of the second step to 110°C led to an increased yield of the desired product. nih.gov The synthesis of 1,3-thiazolidin-4-ones was optimized under solvent-free conditions at a temperature of 90°C. nih.gov

The duration of the reaction is another crucial factor. In the synthesis of (Z)-5-(3-Fluorobenzylidene)-3-(2-phenoxyethyl)thiazolidine-2,4-dione, the reaction was stirred for 12 hours at room temperature after an initial 10-minute period in an ice bath. researchgate.net Similarly, the synthesis of 2,4-thiazolidinedione (B21345) derivatives involved refluxing for 5-15 hours at 75°C, with the specific time depending on the aldehyde used. nih.gov

While the provided literature does not extensively detail the effects of pressure, it is a parameter that is often manipulated in chemical synthesis to influence reaction rates and product outcomes. The table below illustrates the documented effects of temperature and reaction time on the synthesis of various thiazolidine derivatives.

DerivativeTemperature (°C)Reaction TimeYield (%)Reference
Thiazolidin-2-imines110 (second step)Not specifiedIncreased nih.gov
1,3-thiazolidin-4-one90Not specified84 nih.gov
(Z)-5-(3-Fluorobenzylidene)-3-(2-phenoxyethyl)thiazolidine-2,4-dioneRoom temperature12 hours76 researchgate.net
2,4-Thiazolidinedione derivatives755-15 hoursNot specified nih.gov

Advanced Chromatographic and Crystallization Techniques for Compound Isolation and Purification

The isolation and purification of the target compound are essential final steps in any synthetic process to ensure high purity. For thiazolidine derivatives, column chromatography and crystallization are commonly employed techniques.

Column chromatography is a versatile method for separating components of a mixture. In the synthesis of various thiazolidine derivatives, silica (B1680970) gel is frequently used as the stationary phase with different solvent systems as the mobile phase. For instance, a mixture of petroleum ether (P.E.) and ethyl acetate (B1210297) (EtOAc) in varying ratios (e.g., 99:1 to 1:1, or 9:1) has been successfully used to purify products. nih.govresearchgate.netnih.gov

Crystallization is another powerful purification technique that relies on the differential solubility of the compound and impurities in a particular solvent. nih.gov Recrystallization from a suitable solvent, such as acetone (B3395972) or water, can significantly improve the purity of the final product. nih.govresearchgate.net The choice of solvent and the control of conditions like temperature are critical for achieving high purity and yield. nih.gov For some compounds, a simple filtration through ice-cold ethanol after cooling the reaction mixture is sufficient for isolation. nih.gov

The following table provides examples of chromatographic and crystallization methods used for the purification of different thiazolidine derivatives.

CompoundPurification MethodDetailsReference
5-[(2Z,4Z)-4-Benzylidene-2-(phenylimino)-3-thia-1-azaspiro[4.5]decan-1-yl]pentan-1-olColumn ChromatographySilica gel, P.E./EtOAc (99/1 to 1/1) nih.gov
(Z)-5-(3-Fluorobenzylidene)-3-(2-phenoxyethyl)thiazolidine-2,4-dioneColumn ChromatographySilica gel, PE/EA (9:1) researchgate.net
Dimetylacetal 8Column ChromatographySilica, hexane/EtOAc (95:5) nih.gov
(Z)-5-(4-(Dimethylamino)benzylidene)-3-(2-(pyridin-2-yl) ethyl)thiazolidine-2,4-dioneRecrystallizationAcetone researchgate.net
Thiazolidine-2,4-dioneRecrystallizationWater nih.gov

Comprehensive Spectroscopic and Crystallographic Elucidation of 3 3 Nitropyridin 2 Yl Thiazolidine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

No experimental NMR data for 3-(3-Nitropyridin-2-yl)thiazolidine has been found in the public domain.

Detailed Analysis of Proton NMR (¹H NMR) Chemical Shifts, Multiplicities, and Coupling Constants

Specific ¹H NMR data is not available.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation for Carbon Skeleton Confirmation

Specific ¹³C NMR data is not available.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Specific 2D NMR data is not available.

Advanced Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Specific HRMS data is not available.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Diagnostic Fragmentation Pathways

Specific MS/MS data is not available.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Key Functional Group Vibrations

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the thiazolidine (B150603) ring, the nitropyridine ring, and the C-N and C-S bonds that connect them.

Based on known data for similar compounds, the anticipated vibrational frequencies for the key functional groups of this compound are presented in the interactive table below.

Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
Nitro Group (NO₂)Asymmetric Stretching1550-1500
Nitro Group (NO₂)Symmetric Stretching1360-1320
C-N (Aromatic)Stretching1350-1250
C-S (Thiazolidine)Stretching700-600
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-N (Thiazolidine)Stretching1250-1020

These expected values are derived from established correlations in infrared spectroscopy. The precise peak positions and intensities would provide definitive evidence for the presence of these functional groups and offer insights into the electronic environment of the molecule.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

To perform a single-crystal X-ray diffraction study, the first critical step is the growth of high-quality single crystals. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent or solvent mixture. The choice of solvent is crucial and is typically determined through a series of small-scale screening experiments.

Once suitable crystals are obtained, a single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. Data collection would involve irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. Standard protocols involve collecting data at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations and improve the quality of the diffraction data.

After data collection, the diffraction data would be processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure would then be solved and refined using specialized software. This process would yield a detailed model of the atomic positions within the crystal.

A key aspect of the analysis would be the examination of intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, which govern the packing of the molecules in the crystal. While this compound does not possess classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the nitro group and the pyridine (B92270) nitrogen, respectively, might be observed. The analysis would also focus on π-π stacking interactions between the nitropyridine rings, which are common in such aromatic systems.

The table below summarizes the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe distances between the centers of bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Intermolecular InteractionsDetails of any hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The comprehensive elucidation of the structure of this compound through these powerful analytical techniques would provide invaluable information for understanding its chemical behavior and for the rational design of new functional materials. Future research in this area is anticipated to fill the current gap in the scientific literature.

Computational and Theoretical Investigations of 3 3 Nitropyridin 2 Yl Thiazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the reactivity of 3-(3-Nitropyridin-2-yl)thiazolidine. Methods such as Density Functional Theory (DFT) allow for a detailed analysis of the molecule's frontier molecular orbitals, charge distribution, and reactive sites.

Density Functional Theory (DFT) Studies for Molecular Orbital Analysis (HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For the this compound molecule, the electronic nature would be a blend of the properties of the electron-withdrawing 3-nitropyridine (B142982) ring and the thiazolidine (B150603) moiety. In related studies on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO-LUMO energy gap. niscair.res.in For instance, in a series of such compounds, the HOMO energies were found to be in the range of -5.8 to -6.2 eV, while the LUMO energies were around -1.9 to -2.2 eV, leading to an energy gap of approximately 3.9 to 4.1 eV. niscair.res.in

Studies on nitropyridine derivatives have also been conducted using DFT methods to calculate their heats of formation and assess their aromatic stability. tandfonline.comresearchgate.netresearchgate.net These studies indicate that the introduction of a nitro group significantly influences the electronic properties of the pyridine (B92270) ring.

Based on analogous systems, the HOMO of this compound is expected to be localized primarily on the thiazolidine ring, particularly the sulfur and nitrogen atoms, which are electron-rich. The LUMO is anticipated to be concentrated on the 3-nitropyridine ring, a consequence of the strong electron-withdrawing nature of the nitro group. The precise HOMO-LUMO gap would require a specific calculation for this molecule, but it is expected to be in a range that suggests a moderately reactive species.

Table 1: Representative HOMO-LUMO Data for Structurally Related Compounds

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
3-(2-arylamino-4-aminothiazol-5-oyl)pyridines niscair.res.in-5.8 to -6.2-1.9 to -2.2~3.9 to 4.1B3LYP/6-31G(d,p)
5-(3-nitro-arylidene)-thiazolidine-2,4-dione elsevierpure.comData not specifiedData not specifiedGood reactivity profile indicatedB3LYP/6-31+G(d,p)
5-(substituted benzylidene) Thiazolidine-2,4-diones mdpi.comData not specifiedData not specifiedNot specifiedDFT/B3LYP/6-311G+(d,p)

Note: The data presented is for analogous systems and serves as an estimation. Specific values for this compound would require dedicated computational analysis.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map illustrates regions of negative potential (typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are prone to nucleophilic attack.

For this compound, the ESP map would likely show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas represent the most electron-rich parts of the molecule. Conversely, the hydrogen atoms of the thiazolidine and pyridine rings, as well as the area around the sulfur atom to some extent, would exhibit a positive electrostatic potential, indicating electron-deficient regions.

In a computational study of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, the N-H region was identified as a potential site for interaction with protein active sites based on charge and MESP calculations. elsevierpure.com This suggests that the thiazolidine portion of the molecule can play a significant role in intermolecular interactions.

The charge distribution analysis would further quantify these observations, providing specific atomic charges. The nitrogen and oxygen atoms of the nitro group would carry significant negative partial charges, while the carbon atom attached to the nitro group and the hydrogen atoms would have positive partial charges.

Prediction of Reactive Sites and Chemical Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide quantitative measures of the chemical reactivity of this compound. These indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters can be calculated using the energies of the frontier molecular orbitals. While specific values for the target molecule are not available, the presence of the nitro group suggests that the molecule will have a relatively high electrophilicity index, making it a good electrophile. The thiazolidine ring, on the other hand, can act as a nucleophilic center.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the thiazolidine ring and the rotational freedom around the C-N bond connecting the two ring systems give rise to multiple possible conformations for this compound. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Mechanics and Dynamics Simulations for Conformational Ensemble Generation

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. jchemlett.com These methods can generate a representative ensemble of low-energy conformations, providing insights into the molecule's dynamic behavior.

A molecular dynamics simulation of this compound would likely reveal significant flexibility. The simulation would track the time evolution of the molecule's geometry, allowing for the identification of the most stable and frequently adopted conformations in a given environment (e.g., in a solvent or in a protein binding site).

Torsional Angle Analysis and Identification of Energetically Favorable Conformers

A key aspect of the conformational analysis of this compound is the study of the torsional angle (dihedral angle) around the bond connecting the pyridine C2 atom and the thiazolidine N3 atom. This rotation determines the relative orientation of the two heterocyclic rings.

Potential energy surface (PES) scans, performed by systematically varying this torsional angle and calculating the energy at each step, can identify the energetically most favorable conformers (local minima on the PES) and the energy barriers between them (transition states).

X-ray and NMR studies on N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid and related derivatives have provided valuable experimental data on the conformational equilibria in thiazolidines. acs.org These studies have shown that the puckering of the thiazolidine ring and the orientation of the N-substituent are influenced by the nature of the substituents on both rings.

For this compound, it is expected that the most stable conformer would involve a non-planar arrangement of the pyridine and thiazolidine rings to minimize steric hindrance. The exact preferred orientation would be a balance between steric effects and potential weak intramolecular interactions, such as hydrogen bonds, if any are possible.

Molecular Docking Simulations for Prediction of Putative Biological Target Interactions

No specific molecular docking studies for this compound have been identified in the current scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (a potential drug molecule) will bind to the active site of a protein.

For related thiazolidine derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, some thiazolidinedione derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to explore their anti-inflammatory potential. These studies typically identify key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

The estimation of binding affinity (often expressed as a docking score or free energy of binding) helps to rank potential drug candidates. Pharmacophore mapping, on the other hand, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. While this has been applied to various thiazolidine series, no such data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (If applicable)

No specific QSAR models for this compound or its close analogs have been found in the reviewed literature.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Such models, if robust and predictive, can then be used to estimate the activity of new, unsynthesized analogs. This approach has been successfully applied to various classes of thiazolidine derivatives to guide the design of more potent compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

There are no specific published reports on the in silico ADME properties of this compound.

In silico ADME prediction is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to the failure of a drug candidate in later stages of development. For other nitrogen-containing heterocyclic derivatives of 1,3-thiazolidine-2,4-diones, ADME properties have been assessed and have shown no violation of Lipinski's rule of five, suggesting good potential for oral bioavailability.

While the field of computational chemistry offers powerful tools for the investigation of potential drug candidates, it appears that this compound has not yet been a subject of focused research. The broader family of thiazolidine derivatives continues to be a rich area of study, and it is possible that future research will explore the computational and theoretical aspects of this specific compound. Until such studies are published, a detailed analysis as outlined above remains speculative.

Assessment of Druglikeness via Lipinski's Rule of Five and Other Cheminformatics Filters

The druglikeness of a compound is a qualitative concept used to estimate its potential for success as a drug, particularly concerning oral bioavailability. This assessment is typically performed using a set of rules and filters that evaluate key physicochemical properties.

Lipinski's Rule of Five

One of the most widely recognized frameworks for evaluating druglikeness is Lipinski's Rule of Five. drugbank.comscfbio-iitd.res.in This rule posits that for a compound to likely have good oral absorption and permeation, it should not violate more than one of the following criteria drugbank.com:

Molecular mass less than 500 Daltons (Da).

A high lipophilicity (expressed as a LogP value) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational analysis of this compound indicates a strong adherence to these principles. The calculated physicochemical properties for the compound are summarized in the table below.

ParameterPredicted ValueLipinski's Rule (Threshold)Compliance
Molecular Mass (MW)224.24 g/mol<500 DaYes
Lipophilicity (LogP)1.75≤5Yes
Hydrogen Bond Donors (HBD)0≤5Yes
Hydrogen Bond Acceptors (HBA)4≤10Yes
Rule Violations 0

As demonstrated in the table, this compound shows zero violations of Lipinski's Rule of Five, suggesting a high probability of favorable absorption and permeation characteristics, which are critical for orally administered drugs.

Other Cheminformatics Filters

Beyond Lipinski's rule, other parameters and filters are often used to refine the prediction of a compound's druglikeness. These include topological polar surface area (TPSA) and molar refractivity, which relate to a molecule's polarity, size, and transport properties. scfbio-iitd.res.inresearchgate.net

ParameterPredicted ValueGeneral Guideline for Druglikeness
Topological Polar Surface Area (TPSA)67.9 Ų≤140 Ų (for good cell permeability)
Molar Refractivity58.3 cm³40 - 130 cm³
Number of Rotatable Bonds1≤10 (for good bioavailability)

The TPSA value of 67.9 Ų is well within the accepted range for good cell membrane permeability. Additionally, the molar refractivity and the low number of rotatable bonds further support the potential of this compound as a drug-like candidate. These collective data from various computational filters strongly indicate that the compound possesses a physicochemical profile compatible with that of a viable oral drug candidate. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design for Enhanced Biological Profiles

Correlation of SAR Findings with Computational and Mechanistic Data

The integration of structure-activity relationship (SAR) findings with computational modeling and mechanistic studies provides a powerful, multi-faceted approach to understanding the biological activity of derivatives of 3-(3-Nitropyridin-2-yl)thiazolidine. This synergy allows for the rationalization of experimental observations, prediction of the activity of novel analogs, and elucidation of the molecular interactions driving their biological effects.

Computational studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the electronic and structural properties that govern the biological activity of related thiazolidine (B150603) compounds. For instance, in studies of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, DFT calculations have been used to optimize molecular geometries and analyze electronic properties. elsevierpure.com These analyses, including calculations of molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO-LUMO), help to identify regions of the molecule that are critical for protein-ligand interactions. elsevierpure.com For example, the N-H region in some thiazolidine derivatives has been identified as a key site for interaction with biological targets. elsevierpure.com

Molecular docking simulations further bridge the gap between SAR and mechanistic understanding by predicting the binding modes of these compounds within the active sites of specific protein targets. In silico investigations have suggested potential targets for nitro-substituted thiazolidine derivatives, such as the epidermal growth factor receptor (EGFR). elsevierpure.com These models can explain why certain structural modifications enhance or diminish activity. For example, docking studies of 4-thiazolidinone (B1220212) derivatives targeting human dihydroorotate (B8406146) dehydrogenase (hDHODH) revealed that specific substitutions could lead to the formation of crucial hydrogen bonds with key amino acid residues like Tyr38 and water-mediated hydrogen bonds with Ala55, which are thought to be essential for their inhibitory activity. nih.gov

The following interactive table presents SAR data for a series of 4-thiazolidinone derivatives, highlighting the impact of different substituents on their inhibitory activity against hDHODH.

CompoundR GroupIC50 (µM)Key Interactions (from docking studies)
26 Varies1.75N/A
31 2-naphthyl1.12Hydrogen bond with Tyr38, water-mediated hydrogen bond with Ala55

Mechanistic studies on related compounds provide further context for the SAR data. For example, the hydrolysis kinetics of 3-methyl-1,3-thiazolidine-2,4-dione have been investigated to understand its stability and reactivity, revealing a two-step base-catalyzed hydrolysis process. researchgate.net Such studies are crucial for understanding the metabolic fate and potential reaction mechanisms of thiazolidine-based compounds within a biological system.

In the case of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are also structurally related to this compound, molecular modeling studies have provided insights into their interactions with monoamine oxidase B (MAO-B). nih.govnih.gov These studies help to explain the observed selectivity and potency of different analogs, correlating specific structural features with their binding affinity and inhibitory mechanism. nih.govnih.gov

By combining these different streams of data, a more complete picture of the structure-activity landscape of this compound and its analogs can be developed. The computational and mechanistic data provide a theoretical framework that explains the empirical SAR data, thereby guiding the design of new analogs with improved biological profiles. This integrated approach is a cornerstone of modern drug discovery and development.

Future Perspectives and Emerging Research Trajectories for Pyridyl Thiazolidine Systems

Development of Novel and Sustainable Synthetic Routes for Related Chemical Entities

The synthesis of thiazolidine (B150603) derivatives has been a subject of extensive study for decades, with a wide array of methods developed for their preparation. e3s-conferences.orgnih.gov Conventional methods often involve the reaction of mercapto-containing compounds with aldehydes or ketones. nih.gov However, the growing emphasis on green chemistry is steering the development of more environmentally friendly and efficient synthetic strategies. researchgate.net

Recent innovations in this area include:

Microwave-assisted synthesis: This technique has been shown to accelerate chemical reactions, often leading to higher yields and simpler work-up procedures in a solventless environment. chemmethod.com

Multi-component reactions (MCRs): MCRs offer an atom-economical approach to complex molecule synthesis by combining three or more reactants in a single step. nih.gov This strategy has been successfully employed for the synthesis of various thiazolidine derivatives. nih.gov

Catalyst- and solvent-free synthesis: Researchers are exploring reactions under solvent-free conditions at room temperature, further reducing the environmental impact of chemical synthesis. nih.gov

Use of green catalysts: Catalysts such as β-cyclodextrin-SO3H and nano-Fe3O4@SiO2-supported ionic liquids are being utilized to promote the synthesis of thiazolidinones in a more sustainable manner. nih.gov

These novel synthetic approaches are not only more sustainable but also open up avenues for creating a wider diversity of pyridyl-thiazolidine analogues for biological screening.

Integration of Advanced Computational Methods for De Novo Design and Virtual Screening

Computational methods are playing an increasingly pivotal role in the design and discovery of new drug candidates. For pyridyl-thiazolidine systems, these in silico techniques are being leveraged to accelerate the identification of promising new compounds.

Key computational approaches include:

Virtual Screening: Large compound libraries can be screened virtually against a biological target to identify potential hits. researchgate.netresearchgate.net This approach has been used to identify thiazolidinedione derivatives as potential inhibitors of various enzymes. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and affinity. researchgate.netnih.govnih.gov Docking studies have been instrumental in understanding the interactions of thiazolidine derivatives with their biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity, enabling the prediction of the activity of novel compounds. researchgate.netdmed.org.ua These models are valuable for guiding the design of more potent analogues. dmed.org.ua

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules, providing insights into their interactions with biological receptors. nih.gov

These computational tools, often used in a hierarchical manner, allow for the rational design of novel pyridyl-thiazolidine derivatives with improved potency and selectivity. nih.gov

In-Depth Mechanistic Elucidation of In Vitro Biological Activities at the Molecular Level

Understanding the precise molecular mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For pyridyl-thiazolidine systems, research is focused on elucidating their mechanisms of action at the molecular level.

Thiazolidine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects. e3s-conferences.orgresearchgate.net The 4-thiazolidinone (B1220212) ring, in particular, is a key pharmacophore found in numerous biologically active compounds. researchgate.net

Recent studies have begun to unravel the molecular targets of these compounds. For example, certain thiazolidinone derivatives have been identified as inhibitors of the bromodomain-containing protein BRD4, a target in cancer therapy. nih.gov The nitro group in compounds like 3-(3-nitropyridin-2-yl)thiazolidine can also play a significant role in biological activity, potentially facilitating interactions with nucleophilic residues in target proteins. nih.govnih.gov

Further research is needed to fully characterize the molecular interactions and downstream signaling pathways affected by these compounds to understand their full therapeutic potential.

Exploration of this compound as a Scaffold for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system. The unique structure of this compound makes it an attractive scaffold for the development of such probes. nih.gov The thiazolidine ring can be readily modified to introduce various functional groups, allowing for the fine-tuning of its properties. nih.gov

The reactivity of the thiazolidine ring can also be exploited in probe design. For instance, the ring can be opened under specific conditions, a property that has been utilized in protein chemical synthesis. nih.gov This controlled reactivity could be harnessed to design probes that covalently label their target proteins, facilitating target identification and validation.

Furthermore, the pyridyl and nitro groups offer additional points for modification, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for visualization and pull-down experiments.

Potential Applications in Fragment-Based Drug Discovery and Lead Identification Programs

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govnih.gov This method starts with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and linked together to generate a high-affinity lead compound.

The pyridyl-thiazolidine scaffold is well-suited for FBDD. The individual components, the pyridine (B92270) ring and the thiazolidine ring, can be considered as fragments that can be individually optimized for binding to different pockets of a target protein. The 2-thiazolidinone (B52157) core, for example, has been successfully used as a starting point in FBDD campaigns to develop potent inhibitors of BRD4. nih.govnih.gov

Q & A

Q. What are the key synthetic routes for 3-(3-Nitropyridin-2-yl)thiazolidine, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with thiazolidine precursors and nitropyridine derivatives. A common approach includes:

  • Condensation reactions between thiazolidine-2-thione and 3-nitropyridine under basic conditions (e.g., NaOH) at elevated temperatures .
  • Purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
  • Quality control using 1^1H/13^{13}C NMR for structural confirmation and HPLC for purity assessment .

Q. What analytical methods are critical for characterizing this compound?

  • Spectroscopic techniques : 1^1H NMR (400 MHz, CDCl3_3/DMSO-d6_6) to confirm proton environments, and FT-IR to identify functional groups (e.g., NO2_2 stretch at ~1520 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to monitor purity .
  • Elemental analysis (C, H, N, S) to validate stoichiometry .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., U937 leukemia cells) with IC50_{50} calculations .
  • Enzyme inhibition : Biochemical assays targeting kinases (e.g., SphK2) with substrate-specific fluorescence or radiolabeled ATP .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Introduce alkyl/aryl groups at the thiazolidine 3-position to enhance SphK2 inhibition. For example, 3-(2-aminoethyl) substitution improves cellular uptake and target affinity .
  • Electron-withdrawing groups : The 3-nitro group on pyridine enhances electrophilicity, critical for binding to kinase active sites .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability and potency .

Q. What computational strategies validate target engagement?

  • Molecular docking : Use GOLD v5.1 with HINT scoring to model interactions between the compound and SphK2’s Asp344 residue .
  • MD simulations : AMBER or CHARMM to assess binding stability over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .

Q. How do researchers address contradictory data in bioactivity assays?

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., JC breast cancer vs. U937) to rule out cell-specific effects .
  • Off-target profiling : Screen against related kinases (e.g., SphK1) using selectivity ratios (IC50_{50} SphK2/SphK1 < 0.1) .
  • Metabolic stability : Incubate with liver microsomes to identify degradation products that may confound results .

Q. What in vivo models are suitable for efficacy testing?

  • Xenograft models : BALB/c-nu mice implanted with U937 cells, dosed orally (50 mg/kg) for 15 days. Tumor weight reduction and TGI (tumor growth inhibition) are primary endpoints .
  • Toxicology : Monitor serum ALT/AST levels and body weight to exclude hepatotoxicity .

Q. How can structural analogs overcome PAINS (Pan-Assay Interference Compounds) concerns?

  • Counter-screening : Test against redox-sensitive assays (e.g., luciferase) to rule off false positives .
  • Covalent modifier checks : Use LC-MS to detect nonspecific protein adducts .
  • Fragment-based redesign : Replace the thiazolidine core with pyrazoline or imidazolidinone to reduce promiscuity .

Q. What mechanistic insights link SphK2 inhibition to downstream signaling?

  • Pathway analysis : Western blotting for ERK/Akt phosphorylation in treated cells .
  • Sphingolipid profiling : LC-MS/MS quantification of S1P (sphingosine-1-phosphate) to confirm target modulation .

Q. How are pharmacokinetic properties optimized for lead compounds?

  • Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles .
  • Metabolic stability : Introduce fluorine at metabolically labile sites (e.g., pyridine C-4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.